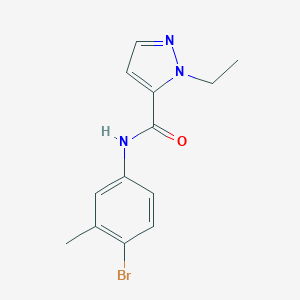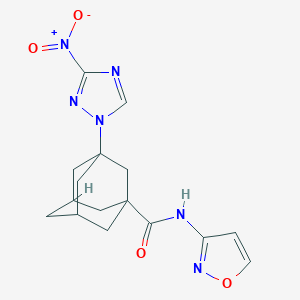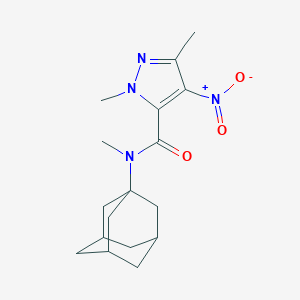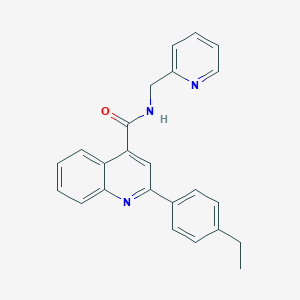
8-Methyl-2,3-bis(3-nitrophenyl)quinolizin-5-ium
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
8-Methyl-2,3-bis(3-nitrophenyl)quinolizin-5-ium is a chemical compound that belongs to the quinolizinium family. This compound has been the subject of scientific research due to its potential applications in various fields, including medicine, biology, and chemistry.
科学的研究の応用
8-Methyl-2,3-bis(3-nitrophenyl)quinolizin-5-ium has been extensively studied for its potential applications in various scientific fields. One of the most promising applications is in the field of medicine, where it has been shown to have anticancer properties. Studies have also shown that this compound has antibacterial and antifungal properties, making it a potential candidate for the development of new antibiotics.
作用機序
The mechanism of action of 8-Methyl-2,3-bis(3-nitrophenyl)quinolizin-5-ium is not fully understood. However, studies have suggested that it works by inhibiting the activity of certain enzymes involved in cell growth and proliferation. This leads to the death of cancer cells and the inhibition of bacterial and fungal growth.
Biochemical and Physiological Effects
Studies have shown that this compound has both biochemical and physiological effects. Biochemically, it has been shown to inhibit the activity of certain enzymes involved in cell growth and proliferation. Physiologically, it has been shown to induce apoptosis (cell death) in cancer cells and inhibit bacterial and fungal growth.
実験室実験の利点と制限
One of the main advantages of using 8-Methyl-2,3-bis(3-nitrophenyl)quinolizin-5-ium in lab experiments is its high potency. This compound has been shown to be effective at very low concentrations, making it a cost-effective option for researchers. However, one limitation is that it can be difficult to synthesize in large quantities, which can limit its use in certain experiments.
将来の方向性
There are many potential future directions for research on 8-Methyl-2,3-bis(3-nitrophenyl)quinolizin-5-ium. One area of interest is the development of new anticancer drugs based on this compound. Researchers are also interested in exploring its potential as a new class of antibiotics. Additionally, there is potential for this compound to be used in the development of new diagnostic tools for cancer and other diseases. Finally, researchers are also interested in exploring the potential of this compound as a new class of pesticides.
合成法
The synthesis of 8-Methyl-2,3-bis(3-nitrophenyl)quinolizin-5-ium involves the reaction of 8-methyl-2,3-dihydroquinolizin-5-ium with nitrobenzene in the presence of a catalyst. The reaction takes place in an acidic medium and requires careful control of the reaction conditions to obtain a high yield of the desired product.
特性
分子式 |
C22H16N3O4+ |
|---|---|
分子量 |
386.4 g/mol |
IUPAC名 |
8-methyl-2,3-bis(3-nitrophenyl)quinolizin-5-ium |
InChI |
InChI=1S/C22H16N3O4/c1-15-8-9-23-14-22(17-5-3-7-19(12-17)25(28)29)21(13-20(23)10-15)16-4-2-6-18(11-16)24(26)27/h2-14H,1H3/q+1 |
InChIキー |
VMTQGVXQELLYGU-UHFFFAOYSA-N |
SMILES |
CC1=CC2=[N+](C=C1)C=C(C(=C2)C3=CC(=CC=C3)[N+](=O)[O-])C4=CC(=CC=C4)[N+](=O)[O-] |
正規SMILES |
CC1=CC2=CC(=C(C=[N+]2C=C1)C3=CC(=CC=C3)[N+](=O)[O-])C4=CC(=CC=C4)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Methyl 5-isopropyl-2-{[(5-methyl-3-phenylisoxazol-4-yl)carbonyl]amino}thiophene-3-carboxylate](/img/structure/B280431.png)
![methyl 3-({5-[(4-bromo-1H-pyrazol-1-yl)methyl]-2-furoyl}amino)-2-thiophenecarboxylate](/img/structure/B280434.png)


![4-Chloro-3-methylphenyl [5-(4-morpholinylcarbonyl)-2-furyl]methyl ether](/img/structure/B280439.png)

![4-[(4-chloro-1H-pyrazol-1-yl)methyl]-N-(2-fluorobenzyl)benzamide](/img/structure/B280441.png)
![1-{[3-(3-bromo-1H-1,2,4-triazol-1-yl)-1-adamantyl]carbonyl}indoline](/img/structure/B280444.png)


![3-[(4-chloro-1H-pyrazol-1-yl)methyl]-N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]benzamide](/img/structure/B280450.png)
![N-(5-bromo-1,3-thiazol-2-yl)-2-[3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]acetamide](/img/structure/B280451.png)

![1-[(4-bromo-1,5-dimethyl-1H-pyrazol-3-yl)carbonyl]-4-(2-furoyl)piperazine](/img/structure/B280453.png)
